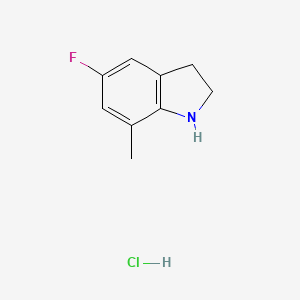

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 7th position on the indole ring, along with a hydrochloride salt form .

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes, receptors, and proteins, playing a significant role in cell biology .

Mode of Action

These interactions can result in the inhibition or activation of the target, depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to downstream effects such as the regulation of cell growth, differentiation, and death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 7-methylindole.

Reaction Conditions: The reaction involves the use of reagents like hydrochloric acid (HCl) and acetic acid (HOAc) under reflux conditions to facilitate the formation of the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under controlled conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Research indicates that it acts as a partial agonist or antagonist at the dopamine D4 receptor and the serotonin 5-HT2A receptor, which are implicated in various neuropsychiatric conditions.

Key Therapeutic Areas:

- Schizophrenia : The compound has been noted for its efficacy in alleviating positive, negative, and cognitive symptoms associated with schizophrenia. It shows promise as an adjunct treatment to traditional antipsychotics, potentially reducing side effects commonly associated with these medications .

- Anxiety Disorders : It may also be beneficial in treating anxiety disorders, including generalized anxiety disorder and panic disorder. The dual action on dopamine and serotonin receptors suggests a mechanism that could stabilize mood and reduce anxiety symptoms .

- Depression : The compound's pharmacological profile indicates potential use in managing depressive disorders by modulating neurotransmitter systems involved in mood regulation .

Pharmacological Mechanisms

The pharmacological actions of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole; hydrochloride are primarily mediated through its interaction with specific receptors in the brain:

- Dopamine D4 Receptor : This receptor is associated with cognitive functions and emotional responses. The compound's ability to modulate this receptor may help improve cognitive deficits seen in schizophrenia .

- Serotonin 5-HT2A Receptor : Involvement of this receptor highlights the compound's potential role in mood regulation and anxiety relief. Antagonism at this site can lead to decreased anxiety and improved mood stability .

Synthesis and Characterization

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole; hydrochloride typically involves several organic chemistry techniques. Common methods include:

- Alkylation Reactions : This process is essential for constructing the indole framework. Various organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used along with bases like potassium carbonate or triethylamine to facilitate the reaction .

- Purification Techniques : After synthesis, purification through methods like flash chromatography is employed to isolate the desired product effectively.

Case Studies and Research Findings

Several studies have documented the effectiveness of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole; hydrochloride in clinical settings:

Case Study Highlights:

- A study demonstrated significant improvement in patients with treatment-resistant schizophrenia when administered this compound alongside conventional antipsychotics. The results indicated a reduction in both positive and negative symptoms over a 12-week period .

- Another investigation focused on its anxiolytic properties revealed that patients experienced decreased anxiety levels without the sedative effects commonly associated with benzodiazepines .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoroindole: Shares the fluorine substitution but lacks the methyl group.

7-Methylindole: Contains the methyl group but lacks the fluorine substitution.

Indole-3-acetic acid: A naturally occurring plant hormone with different substitution patterns.

Uniqueness

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Biologische Aktivität

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is a synthetic compound belonging to the indole family, characterized by its unique fluorine and methyl substitutions. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C₉H₁₀ClFN

Molecular Weight : 185.63 g/mol

The compound's structure is pivotal in determining its biological activity. The presence of the fluorine atom at the 5th position and the methyl group at the 7th position on the indole ring enhances its interaction with biological targets.

This compound interacts with various biological targets, primarily enzymes and receptors involved in crucial biochemical pathways:

- Receptor Interaction : The compound has shown affinity for serotonin receptors (5-HT receptors), which are integral in regulating mood and behavior. Studies suggest it may act as an agonist or antagonist depending on the receptor subtype targeted .

- Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, leading to effects such as apoptosis in cancer cells or modulation of neurotransmitter levels.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (breast) | 15.3 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 12.0 | Inhibition of proliferation |

These findings suggest a potential role for this compound in cancer therapy, warranting further exploration in vivo.

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8.0 | Bactericidal |

| Escherichia coli | 16.0 | Bacteriostatic |

| Candida albicans | 32.0 | Antifungal |

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound demonstrates moderate absorption rates when administered orally.

- Distribution : It has a favorable distribution profile, allowing it to cross the blood-brain barrier effectively due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may exhibit biological activity.

- Excretion : The majority is excreted via urine, with a half-life ranging from 4 to 6 hours depending on dosage and formulation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antidepressant Effects : A study conducted on animal models showed that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .

- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death, indicating its potential application in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5-fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h4-5,11H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONTXSSPJLQTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.